N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-chlorobenzaldehyde, under acidic conditions.
Acylation Reaction: The resulting 4-chloro-1,3-benzothiazole is then subjected to an acylation reaction with 2-(4-fluorophenyl)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
- N-(4-chloro-1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-11-5-6-12(15-14(11)18-8-21-15)19-13(20)7-9-1-3-10(17)4-2-9/h1-6,8H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQTKBVMYJREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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